

# A Comparative Guide to the Reactivity Ratios of Ethyl Glycidyl Ether in Copolymerization

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## Compound of Interest

Compound Name: Ethyl glycidyl ether

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This guide provides a comprehensive comparison of the reactivity ratios of **ethyl glycidyl ether** (EGE) in copolymerization with various comonomers. Understanding these reactivity ratios is crucial for designing and synthesizing copolymers with desired microstructures and properties, which is of significant interest in the development of advanced materials for biomedical and pharmaceutical applications. This document summarizes key experimental data, details the methodologies used for their determination, and illustrates the fundamental relationships between reactivity ratios and copolymer architecture.

## Data Presentation: Reactivity Ratios of Glycidyl Ethers in Copolymerization

The following table summarizes the experimentally determined reactivity ratios for **ethyl glycidyl ether** (EGE) and other relevant glycidyl ethers ( $M_1$ ) when copolymerized with various comonomers ( $M_2$ ). The data is categorized by the type of polymerization, highlighting the significant influence of reaction conditions on monomer reactivity.

M1 (Glycidyl Ether)	M2 (Comonomer)	Polymerization Type	Initiator/Catalyst	Solvent	Temp. (°C)	r <sub>1</sub>	r <sub>2</sub>	Method	Reference
Ethoxy Ethyl Glycidyl Ether (EEGE)	Ethyl Glycidyl Ether (EGE)	Anionic Ring-Opening Polymerization (AROP)	Cesium salt of 2-benzyl oxyethanol	DMSO-d <sub>6</sub>	25	1.787 ± 0.007	0.560 ± 0.002	in situ <sup>1</sup> H NMR (Jaacks method)	[1]
Glycidyl Methyl Ether (GME)	Ethyl Glycidyl Ether (EGE)	Mono-mer-Activated Ring-Opening Polymerization (MAROP)	Not specified	Not specified	Not specified	0.98	0.95	Kelen-Tüdös	[1]

Glycidyl Methyl Ether (GME)	Ethyl Glycidyl Ether (EGE)	Anionic Ring-Opening Polymerization (AROP)	Not specified	Not specified	Not specified	1.31	0.55	Fineman-Ross	[1]
Ethoxy Ethyl Glycidyl Ether (EEGE)	Ethylene Oxide (EO)	Conventional Oxyanionic ROP	Not specified	Not specified	Not specified	0.94 ± 0.02	1.05 ± 0.02	in situ <sup>1</sup> H NMR	[2][3]
Ethoxy Ethyl Glycidyl Ether (EEGE)	Ethylene Oxide (EO)	Conventional Oxyanionic ROP with 18-crown-6	Not specified	Not specified	Not specified	1.00 ± 0.02	1.00 ± 0.02	in situ <sup>1</sup> H NMR	[2][3]
Ethoxy Ethyl Glycidyl Ether (EEGE)	Ethylene Oxide (EO)	Mono-mer-Activated Anionic ROP (AROP)	Not specified	Not specified	Not specified	0.125 ± 0.003	8.00 ± 0.16	in situ <sup>1</sup> H NMR	[2][3]

Allyl Glycidyl Ether (AGE)	Ethylene Oxide (EO)	Anionic Ring-Opening Polymerization	Potassium benzoate	THF	45	1.31 ± 0.26	0.54 ± 0.03	<sup>1</sup> H NMR	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Ethylene Glycol Vinyl Glycidyl Ether (EGVGE)	Ethylene Oxide (EO)	Anionic Ring-Opening Polymerization	Potassium benzoate	THF	45	3.50 ± 0.90	0.32 ± 0.10	<sup>1</sup> H NMR	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Glycidyl Methacrylate (GMA)	Tetrahydrofuryl Acrylate (ThFA)	Free Radical Polymerization	Benzoyl Peroxide (BPO)	Toluene	70	Not specified	Not specified	Kelen-Tüdös, Tidwell - Mortimer, EVM	<a href="#">[7]</a>

## Experimental Protocols

The determination of reactivity ratios is critical for understanding copolymerization kinetics. Below are detailed methodologies for the key experimental techniques cited in this guide.

### In Situ <sup>1</sup>H NMR Spectroscopy for Reactivity Ratio Determination

This modern technique allows for the continuous monitoring of monomer consumption throughout the polymerization reaction, providing a wealth of data from a single experiment.

### 1. Preparation:

- The initiator (e.g., cesium salt of 2-benzyloxyethanol) is pre-dried and dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>).[\[1\]](#)
- An aliquot of the initiator solution is transferred to an NMR tube equipped with a Teflon stopcock.
- The monomers (e.g., EEGE and EGE) are dried over a suitable drying agent like CaH<sub>2</sub>.
- A predetermined volume of the dried monomers is added to the initiator solution in the NMR tube, often at a low temperature (e.g., -60 °C) to prevent premature polymerization.[\[1\]](#)

### 2. Data Acquisition:

- The NMR tube is quickly transferred to the NMR spectrometer, and the solution is heated to the desired reaction temperature (e.g., 25 °C).
- A series of <sup>1</sup>H NMR spectra are recorded at regular time intervals (e.g., every 5 minutes).[\[1\]](#)

### 3. Data Analysis:

- The concentration of each monomer at different time points is determined by integrating the characteristic proton signals that are well-resolved for each monomer. For instance, the signals of the epoxy protons of EGE and EEGE can be used for this purpose.[\[1\]](#)
- The monomer consumption data is then used to calculate the instantaneous feed molar fractions.
- Various kinetic models, such as the Jaacks non-terminal model, can be applied to the data to determine the reactivity ratios.[\[1\]](#) This often involves plotting the logarithmic consumption of one monomer against the other and fitting the data to a linear equation.

## Fineman-Ross Method

The Fineman-Ross method is a graphical technique that linearizes the copolymerization equation to determine reactivity ratios from low-conversion copolymerization data.

### 1. Experimental Setup:

- A series of copolymerization reactions are carried out with varying initial molar ratios of the two monomers.
- The polymerizations are terminated at low conversions (typically <10%) to ensure the monomer feed composition remains relatively constant.
- The resulting copolymers are isolated, purified, and their compositions are determined using techniques such as  $^1\text{H}$  NMR spectroscopy.

### 2. Calculation:

- The Fineman-Ross equation is given by:  $G = H * r_1 - r_2$  where:
  - $G = [f(F-1)] / F$
  - $H = f^2 / F$
  - $f = [M_1] / [M_2]$  (molar ratio of monomers in the feed)
  - $F = m_1 / m_2$  (molar ratio of monomers in the copolymer)

### 3. Graphical Analysis:

- A plot of G versus H for the series of experiments should yield a straight line.
- The slope of the line is equal to  $r_1$ , and the y-intercept is equal to  $-r_2$ .

## Kelen-Tüdös Method

The Kelen-Tüdös method is a refinement of the Fineman-Ross method that aims to provide a more even distribution of data points and reduce bias.

### 1. Experimental Data:

- Similar to the Fineman-Ross method, this method requires data from a series of low-conversion copolymerizations with different monomer feed ratios.

## 2. Calculation:

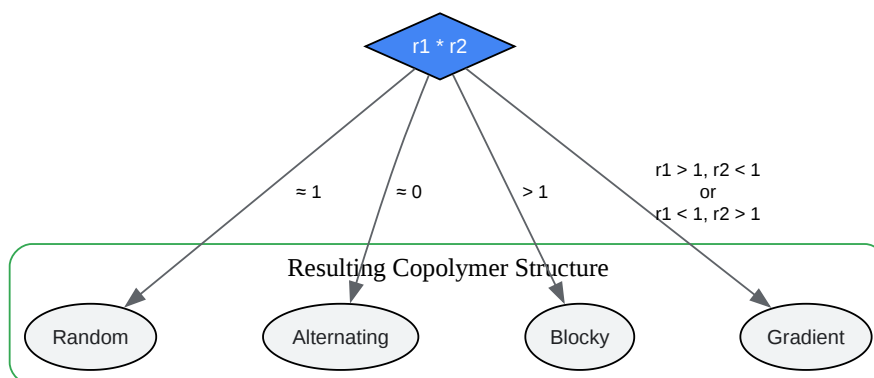
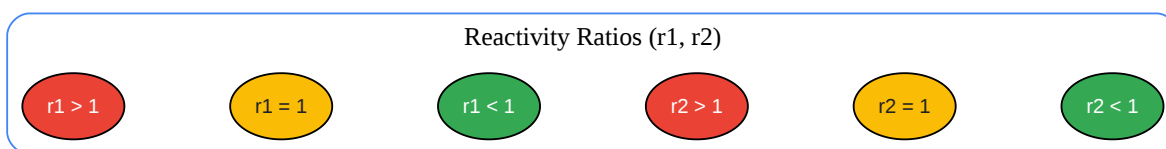
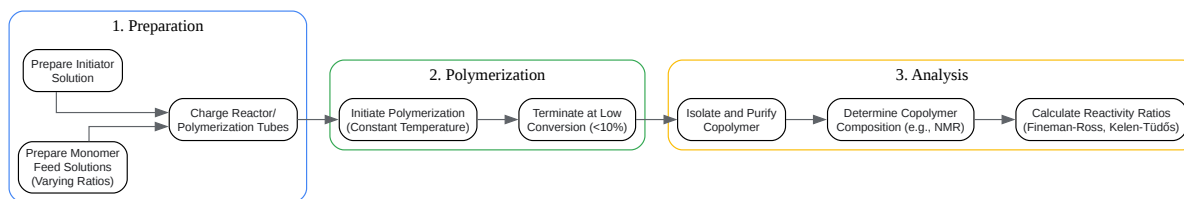
- The Kelen-Tüdös equation is:  $\eta = (r_1 + r_2/\alpha)\xi - r_2/\alpha$  where:
  - $\eta = G / (\alpha + H)$
  - $\xi = H / (\alpha + H)$
  - $\alpha = \sqrt{(H_{\min} * H_{\max})}$ , where  $H_{\min}$  and  $H_{\max}$  are the minimum and maximum H values from the experimental data.
  - G and H are the same parameters as in the Fineman-Ross method.

## 3. Graphical Analysis:

- A plot of  $\eta$  versus  $\xi$  is constructed.
- The y-intercept of the resulting straight line is  $-r_2/\alpha$ , and the x-intercept (where  $\eta = 0$ ) is  $r_1$ . The slope of the line is  $(r_1 + r_2/\alpha)$ .

## Mandatory Visualization

The following diagrams illustrate key concepts related to the reactivity ratios of **ethyl glycidyl ether** in copolymerization.



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